2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride
Overview
Description
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring and an acetamide group
Mechanism of Action
Target of Action
The primary target of 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride is the p21-Activated Kinase (PAK), which is a regulator of cell motility and proliferation . PAK activity is regulated in part by phosphoinositide-dependent kinase 1 (PDK1) .
Mode of Action
this compound, a derivative of celecoxib, directly inhibits PAK . It competes with ATP binding in cell-free kinase assays . Computer modeling predicts a docking site for this compound in the ATP binding motif of PAK1 .
Biochemical Pathways
The compound’s interaction with PAK affects the AKT phosphorylation pathway regulated by PDK1 . It inhibits PAK phosphorylation at lower concentrations than PDK1-dependent AKT phosphorylation .
Result of Action
The inhibition of PAK by this compound results in reduced cell proliferation . Overexpression of constitutively activated PAK1 partially rescues the ability of motile cells to migrate during treatment with this compound, suggesting that inhibition of PAK may be involved in its cellular effects .
Biochemical Analysis
Biochemical Properties
2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride has been found to interact with p21-Activated kinases (PAKs), which are regulators of cell motility and proliferation . The compound’s activity is regulated in part by phosphoinositide-dependent kinase 1 (PDK1) .
Cellular Effects
In three human thyroid cancer cell lines, this compound inhibited cell proliferation with reduced AKT phosphorylation by PDK1 . It also unexpectedly inhibited PAK phosphorylation at lower concentrations than PDK1-dependent AKT phosphorylation in two of the three lines .
Molecular Mechanism
This compound has been shown to inhibit PAK activity and compete with ATP binding . Computer modeling predicted a docking site for the compound in the ATP binding motif of PAK1 .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the pyrazole derivative with chloroacetic acid in the presence of a base.
Formation of Hydrochloride Salt: The final step involves the conversion of the acetamide derivative to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring or the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrazole-1-oxide derivatives.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Substituted pyrazoles or acetamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride: Similar structure but with a different substituent on the pyrazole ring.
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Contains a hydroxyl group instead of the acetamide group.
Properties
IUPAC Name |
2-amino-N-(4-pyrazol-1-ylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15;/h1-7H,8,12H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBYWPRTSJQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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